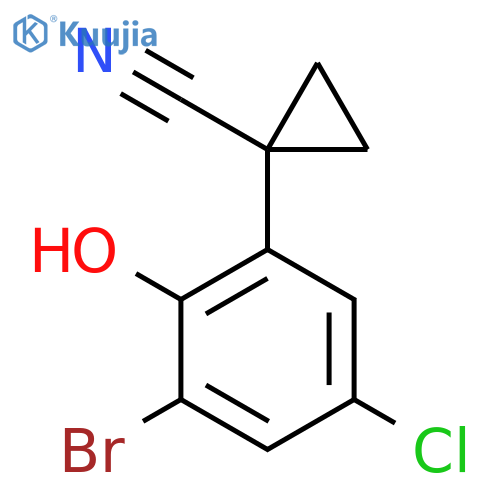

Cas no 1314758-97-8 (1-(3-bromo-5-chloro-2-hydroxyphenyl)cyclopropane-1-carbonitrile)

1-(3-bromo-5-chloro-2-hydroxyphenyl)cyclopropane-1-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 1-(3-bromo-5-chloro-2-hydroxyphenyl)cyclopropane-1-carbonitrile

- 1314758-97-8

- EN300-1910263

-

- インチ: 1S/C10H7BrClNO/c11-8-4-6(12)3-7(9(8)14)10(5-13)1-2-10/h3-4,14H,1-2H2

- InChIKey: DAEMAWDBBUSALM-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=CC(=C1O)C1(C#N)CC1)Cl

計算された属性

- せいみつぶんしりょう: 270.93995g/mol

- どういたいしつりょう: 270.93995g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 283

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 44Ų

1-(3-bromo-5-chloro-2-hydroxyphenyl)cyclopropane-1-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1910263-5.0g |

1-(3-bromo-5-chloro-2-hydroxyphenyl)cyclopropane-1-carbonitrile |

1314758-97-8 | 5g |

$2816.0 | 2023-06-02 | ||

| Enamine | EN300-1910263-1.0g |

1-(3-bromo-5-chloro-2-hydroxyphenyl)cyclopropane-1-carbonitrile |

1314758-97-8 | 1g |

$971.0 | 2023-06-02 | ||

| Enamine | EN300-1910263-0.05g |

1-(3-bromo-5-chloro-2-hydroxyphenyl)cyclopropane-1-carbonitrile |

1314758-97-8 | 0.05g |

$816.0 | 2023-09-18 | ||

| Enamine | EN300-1910263-0.5g |

1-(3-bromo-5-chloro-2-hydroxyphenyl)cyclopropane-1-carbonitrile |

1314758-97-8 | 0.5g |

$933.0 | 2023-09-18 | ||

| Enamine | EN300-1910263-0.25g |

1-(3-bromo-5-chloro-2-hydroxyphenyl)cyclopropane-1-carbonitrile |

1314758-97-8 | 0.25g |

$893.0 | 2023-09-18 | ||

| Enamine | EN300-1910263-2.5g |

1-(3-bromo-5-chloro-2-hydroxyphenyl)cyclopropane-1-carbonitrile |

1314758-97-8 | 2.5g |

$1903.0 | 2023-09-18 | ||

| Enamine | EN300-1910263-10g |

1-(3-bromo-5-chloro-2-hydroxyphenyl)cyclopropane-1-carbonitrile |

1314758-97-8 | 10g |

$4176.0 | 2023-09-18 | ||

| Enamine | EN300-1910263-10.0g |

1-(3-bromo-5-chloro-2-hydroxyphenyl)cyclopropane-1-carbonitrile |

1314758-97-8 | 10g |

$4176.0 | 2023-06-02 | ||

| Enamine | EN300-1910263-0.1g |

1-(3-bromo-5-chloro-2-hydroxyphenyl)cyclopropane-1-carbonitrile |

1314758-97-8 | 0.1g |

$855.0 | 2023-09-18 | ||

| Enamine | EN300-1910263-5g |

1-(3-bromo-5-chloro-2-hydroxyphenyl)cyclopropane-1-carbonitrile |

1314758-97-8 | 5g |

$2816.0 | 2023-09-18 |

1-(3-bromo-5-chloro-2-hydroxyphenyl)cyclopropane-1-carbonitrile 関連文献

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959

-

6. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561

-

Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

1-(3-bromo-5-chloro-2-hydroxyphenyl)cyclopropane-1-carbonitrileに関する追加情報

Comprehensive Analysis of 1-(3-bromo-5-chloro-2-hydroxyphenyl)cyclopropane-1-carbonitrile (CAS No. 1314758-97-8)

The compound 1-(3-bromo-5-chloro-2-hydroxyphenyl)cyclopropane-1-carbonitrile (CAS No. 1314758-97-8) is a highly specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including a cyclopropane ring, hydroxyphenyl group, and carbonitrile functionality, make it a valuable intermediate in the synthesis of bioactive compounds. Researchers are increasingly exploring its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

One of the most frequently searched questions about this compound revolves around its synthetic routes and reaction mechanisms. Recent studies highlight the importance of palladium-catalyzed cross-coupling reactions for introducing the bromo and chloro substituents, while the cyclopropanation step often employs diazo compounds or sulfur ylides. The presence of both electron-withdrawing (carbonitrile) and electron-donating (hydroxy) groups creates a delicate balance that influences its reactivity in further transformations.

From a structure-activity relationship (SAR) perspective, the halogenated aromatic system of this compound is particularly intriguing. The 3-bromo-5-chloro substitution pattern has been linked to enhanced binding affinity in certain enzyme systems, a topic that dominates recent forum discussions among medicinal chemists. Computational chemistry studies suggest that the cyclopropane-carbonitrile moiety contributes to improved metabolic stability compared to linear analogs, addressing a key challenge in modern drug design.

Environmental scientists have shown growing interest in the biodegradation pathways of such halogenated organic compounds. While not classified as hazardous, understanding its environmental fate aligns with the pharmaceutical industry's push toward green chemistry principles. Analytical methods for detecting this compound, particularly HPLC-MS techniques with UV detection at 254 nm, are frequently searched topics in analytical chemistry circles.

The crystalline properties of 1-(3-bromo-5-chloro-2-hydroxyphenyl)cyclopropane-1-carbonitrile have been characterized by X-ray diffraction, revealing interesting molecular packing patterns influenced by hydrogen bonding from the phenolic -OH group. These structural insights are valuable for formulation scientists working on co-crystal engineering strategies to improve drug solubility - a hot topic in preformulation studies.

Patent literature analysis shows increasing protection of derivatives containing this molecular scaffold, particularly in applications related to inflammatory diseases and central nervous system disorders. The compound's logP value (predicted around 2.8) places it within the desirable range for blood-brain barrier penetration, explaining the research focus in neuropharmacology. Recent conference presentations have highlighted its potential as a precursor to PET tracers for neurological imaging.

Quality control aspects of this compound are another area of professional interest. The most common process-related impurities include dehalogenated byproducts and ring-opened derivatives, with established chromatographic methods for their quantification. Stability studies indicate that protection from light is essential due to the photosensitive nature of the brominated aromatic system, a practical consideration for storage conditions.

From a market perspective, the demand for this building block has steadily increased, with custom synthesis providers offering it at various purity levels (typically 95-98%). The price trends reflect the challenges in large-scale cyclopropanation steps, making it a focus area for process chemistry optimization. Recent advances in flow chemistry approaches for similar systems suggest potential for more economical production routes.

Theoretical studies on the electronic properties of this molecule reveal interesting charge distribution patterns, particularly the polarization induced by the carbonitrile group. These quantum chemical calculations help explain its behavior in nucleophilic aromatic substitution reactions, a transformation frequently employed to create diverse analogs for biological screening. The ortho-hydroxyl group appears to play a crucial role in directing metalation reactions, as evidenced by recent publications.

Safety assessments of this compound emphasize standard laboratory precautions for handling organic intermediates, with particular attention to avoiding dust formation due to the fine crystalline nature of the material. While not classified as dangerous, proper ventilation controls are recommended when working with the powder form, aligning with general laboratory best practices for handling synthetic intermediates.

Emerging applications in material science have begun exploring derivatives of this compound as potential organic semiconductors or ligands for catalytic systems. The combination of rigid cyclopropane and conjugated aromatic system creates interesting electronic properties that could find use in optoelectronic devices, connecting to the growing field of organic electronics.

Comparative studies with structural analogs reveal that the specific halogen substitution pattern in 1-(3-bromo-5-chloro-2-hydroxyphenyl)cyclopropane-1-carbonitrile offers optimal steric and electronic effects for many applications. The meta-chloro and meta-bromo arrangement appears to create a unique molecular recognition profile that differs from para- or ortho-substituted counterparts, explaining its privileged status in certain structure-based drug design projects.

Future research directions likely to gain traction include exploring its enantioselective synthesis (as the cyclopropane introduces a stereocenter) and development of continuous manufacturing processes. The compound's versatility as a multifunctional building block ensures its continued relevance across chemical disciplines, from medicinal chemistry to advanced materials development.

1314758-97-8 (1-(3-bromo-5-chloro-2-hydroxyphenyl)cyclopropane-1-carbonitrile) 関連製品

- 1396784-06-7(4-propyl-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide)

- 1532423-83-8(3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine)

- 516520-65-3(tert-butyl (2E)-3-(4-cyanophenyl)prop-2-enoate)

- 1361610-60-7(3,6-Bis(trifluoromethyl)-2-(3,4,5-trichlorophenyl)pyridine)

- 1805874-84-3(Methyl 2-(3-bromo-2-oxopropyl)-3-(bromomethyl)benzoate)

- 2287301-81-7(2,5-Dimethyl-4-(phenylmethoxycarbonylamino)thieno[2,3-d]pyrimidine-6-carboxylic acid)

- 94407-25-7(3-Methyl-5-(2-oxopropyl)phenol)

- 2228737-75-3(2-(5-bromo-1H-indol-2-yl)-2,2-difluoroethan-1-ol)

- 554405-58-2(4-(4-ethoxyphenoxy)butanoic Acid)

- 1804090-38-7(7-Bromo-4-formyl-1H-benzimidazole)